molecular formula C9H12ClNO2 B1301572 Methyl 4-(aminomethyl)benzoate hydrochloride CAS No. 6232-11-7

Methyl 4-(aminomethyl)benzoate hydrochloride

Cat. No. B1301572
Key on ui cas rn: 6232-11-7
M. Wt: 201.65 g/mol
InChI Key: GIZCKBSSWNIUMZ-UHFFFAOYSA-N
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Patent
US08716326B2

Procedure details

4-Aminomethylbenzoic acid (2.0 g, 13 mmol) was dissolved in MeOH (5.0 mL), thionylchloride (2.9 mL, 3 equiv.) was slowly added thereto at 0° C. and fluxed for 24 hrs. The mixture thus obtained was distilled under a reduced pressure to remove the solvent and thionyl chloride, and dried under vacuum to obtain the title compound (2.7 g, 99%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.S(Cl)([Cl:14])=O.[CH3:16]O>>[ClH:14].[NH2:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([O:9][CH3:16])=[O:8])=[CH:10][CH:11]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NCC1=CC=C(C(=O)O)C=C1
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2.9 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture thus obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent and thionyl chloride
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
Cl.NCC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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